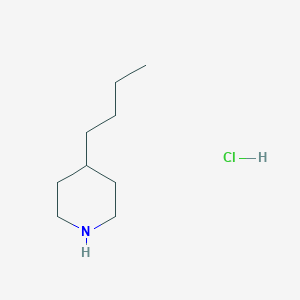

4-Butylpiperidine hydrochloride

Descripción general

Descripción

4-Butylpiperidine hydrochloride (4-BPHC) is a piperidine derivative that has been used in a variety of scientific research applications. It is a white powder that is soluble in water and has a molecular weight of 163.64 g/mol. 4-BPHC is a chiral molecule and has two enantiomers, R-4-BPHC and S-4-BPHC, which are non-superimposable mirror images of each other. 4-BPHC has been used in the synthesis of various compounds and has a wide range of applications in the field of medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

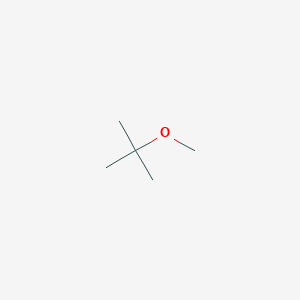

Photovoltaic Applications: 4-tert-Butylpyridine (t-BP) is noted to improve photovoltaic performance in solid-state dye-sensitized solar cells. This improvement is attributed to the shifting of titanium dioxide's energy levels and an increase in electron lifetime (Yang et al., 2018).

Solar Cell Efficiency: Addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances performance. This effect is achieved by shifting the TiO2 band edge towards negative potentials and increasing the electron lifetime (Boschloo et al., 2006).

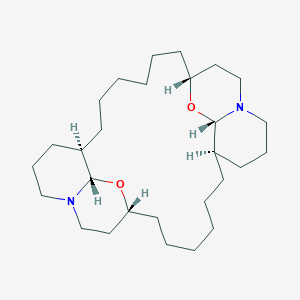

Molecular Conformation: Studies on 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives reveal a chair conformation in the solid state, influenced by intramolecular and intermolecular hydrogen bonds (Cygler et al., 1980).

Anaesthetic Applications: The anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride forms two conformational isomers, both of which can form inclusion complexes with β-cyclodextrin (Kemel’bekov et al., 2013).

Synthetic Peptides: N-trifluoroacetyl-2-methoxy-4-t. butylpiperidine isomers exhibit different conformational properties, which can be important in their role as β-bend inducing entities in synthetic peptides (Duquet et al., 2010).

Large-Scale Synthesis: A study has developed a simple and robust process for large-scale synthesis of 4-methylenepiperidine hydrochloride, achieving high purity and yield (Chen et al., 2019).

Veterinary Medicine: Both 4-AP and t-butyl significantly improved supported stepping ability in dogs with chronic spinal cord injury, demonstrating potential therapeutic applications (Lim et al., 2014).

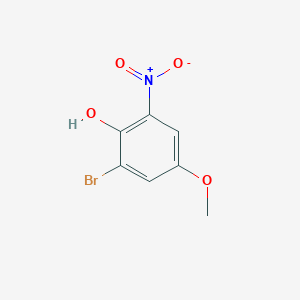

Catalyst Applications: Crosslinked polyvinylpyridine hydrochloride serves as a mild catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids (Yoshida et al., 1981).

Safety and Hazards

Direcciones Futuras

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Butylpiperidine, is an active area of research. Future directions may include further exploration of the pharmacological applications of piperidines .

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which include 4-butylpiperidine hydrochloride, have been found to exhibit a wide range of biological activities

Mode of Action

It is known that piperidine derivatives can interact with various biological targets and pathways . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The specific effects of this compound at the molecular and cellular level require further investigation.

Propiedades

IUPAC Name |

4-butylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-4-9-5-7-10-8-6-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZNWESBJXCGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629380 | |

| Record name | 4-Butylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

372195-85-2 | |

| Record name | 4-Butylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

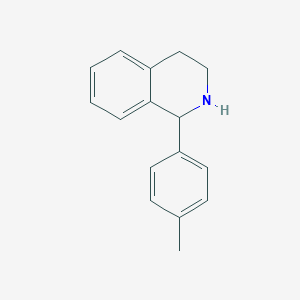

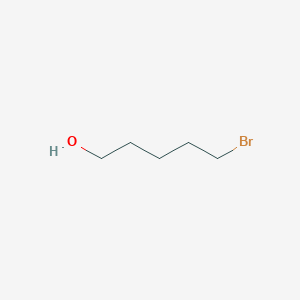

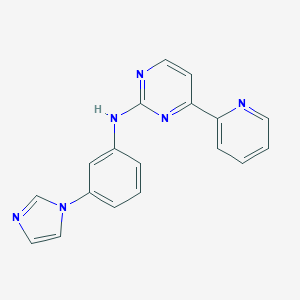

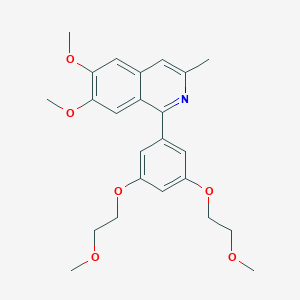

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)